3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester

Description

Chemical Structure and Properties

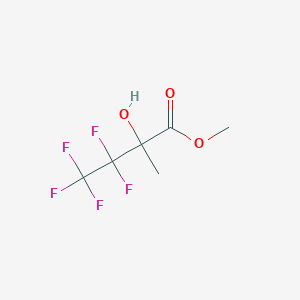

The compound 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester (CAS: 74067-14-4) is a fluorinated ester with the molecular formula C₅H₃F₅O₃ . Its structure features:

- A methyl ester group (–COOCH₃).

- A hydroxyl (–OH) group at the C2 position.

- A branched chain with a methyl group (–CH₃) at C2.

- Five fluorine atoms substituted at C3 and both C4 positions (3,3,4,4,4-pentafluoro).

The presence of fluorine atoms imparts high electronegativity and stability, while the hydroxyl group introduces polarity, influencing solubility and reactivity. For consistency, this article assumes the user-provided name is accurate.

Properties

IUPAC Name |

methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3/c1-4(13,3(12)14-2)5(7,8)6(9,10)11/h13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRAAVMCALKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester typically involves the esterification of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl and ester groups also contribute to its reactivity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with fluorinated and non-fluorinated esters from the evidence.

Table 1: Structural and Functional Comparison

Fluorinated Esters

Ethyl 2-Methyl-3-Hydroxy-4,4,4-Trifluorobutyrate (C₇H₁₁F₃O₃)

- Structural Differences :

- Three fluorine atoms at C4 (vs. five in the target compound).

- Ethyl ester (vs. methyl) and hydroxyl at C3 (vs. C2).

- Implications :

- Reduced electron-withdrawing effects compared to pentafluorination, leading to lower acidity of the hydroxyl group.

- Ethyl ester increases hydrophobicity and may lower boiling point slightly compared to methyl esters.

4-Phenyl-2-(S)-Trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

- The trifluoromethanesulfonyl group (–SO₂CF₃) is a strong electron-withdrawing group, akin to pentafluorination in the target compound.

Non-Fluorinated Esters

Butanoic Acid Methyl Ester (C₅H₁₀O₂)

- Structural Simplicity : Lacks fluorine and hydroxyl groups.

- Properties :

- Lower molecular weight (102.13 g/mol) and higher volatility.

- Susceptible to hydrolysis due to absence of electron-withdrawing fluorines.

Long-Chain Fatty Acid Methyl Esters (e.g., Hexadecanoic Acid Methyl Ester)

Functional Group Analysis

- Hydroxyl Group: In the target compound, the C2 hydroxyl enables hydrogen bonding, enhancing solubility in polar solvents like methanol or water compared to fully non-polar esters. In Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (), the C3 hydroxyl may participate in different stereochemical interactions.

- Fluorination: The pentafluoro substitution in the target compound increases resistance to enzymatic degradation and hydrolysis compared to non-fluorinated analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of polyfluorinated esters typically involves esterification of the corresponding acid with methanol under acidic or catalytic conditions. For this compound, a two-step approach is suggested:

Fluorination and Hydroxylation: Start with 2-methylbutyrolactone, perform selective fluorination using SF₄ or XeF₂ under controlled anhydrous conditions to introduce pentafluoro groups. Monitor fluorination efficiency via <sup>19</sup>F NMR .

Esterification: React the fluorinated hydroxy acid with methanol in the presence of H₂SO₄ or a coupling agent like DCC (dicyclohexylcarbodiimide). Optimize molar ratios (e.g., 1:5 acid:methanol) and temperature (60–80°C) to maximize yield. Use TLC or GC-MS (e.g., conditions in ) to track ester formation and purity.

Key Considerations:

- Avoid hydrolysis of the ester by maintaining anhydrous conditions.

- Purify via fractional distillation or preparative HPLC to remove unreacted acid/byproducts.

Advanced: How can researchers address contradictions in reported bioactivity data for fluorinated hydroxy esters, such as conflicting enzyme inhibition results?

Methodological Answer:

Discrepancies in bioactivity data often arise from variations in assay design, compound purity, or stereochemical factors. To resolve contradictions:

Standardize Assay Conditions:

- Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer systems (pH 7.4, ionic strength 150 mM).

- Control for ester hydrolysis during assays by quantifying intact compound levels via LC-MS .

Validate Stereochemical Purity:

- Confirm enantiomeric purity using chiral HPLC or CD spectroscopy, as racemic mixtures may exhibit divergent activities .

Cross-Validate with Computational Models:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes, comparing results with experimental IC₅₀ values .

Example: If inhibition data for acetylcholinesterase conflicts, re-test using a fluorogenic substrate (e.g., acetylthiocholine) to minimize interference from esterase activity in cell lysates .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

Spectroscopic Characterization:

- <sup>1</sup>H/<sup>19</sup>F NMR: Identify methyl (δ 1.2–1.5 ppm), hydroxyl (δ 2.5–3.5 ppm), and CF₃/CF₂ groups (δ -70 to -80 ppm for <sup>19</sup>F) .

- IR Spectroscopy: Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹).

Chromatographic Methods:

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas to detect volatile impurities (e.g., residual methanol) .

- HPLC-PDA: Employ a C18 column (5 µm, 4.6 × 150 mm) with acetonitrile/water gradient (60:40 to 90:10) for purity quantification .

Quality Control:

- Compare retention times and spectral data with authentic standards (if available) or literature values .

Advanced: What computational strategies can predict the reactivity of polyfluorinated esters in nucleophilic environments (e.g., hydrolysis or enzyme active sites)?

Methodological Answer:

Density Functional Theory (DFT):

- Calculate Gibbs free energy (ΔG‡) for hydrolysis pathways using B3LYP/6-311+G(d,p) basis sets. Fluorine’s electron-withdrawing effect lowers LUMO energy, increasing susceptibility to nucleophilic attack .

Molecular Dynamics (MD) Simulations:

- Simulate interactions with serine hydrolases (e.g., esterases) using GROMACS. Focus on fluorine’s steric and electronic effects on substrate binding .

QSPR Models:

- Develop quantitative structure-property relationships to correlate substituent electronegativity (e.g., F vs. Cl) with hydrolysis rates .

Validation:

- Compare predicted hydrolysis half-lives with experimental data from pH-dependent stability studies .

Basic: How should researchers design stability studies for this ester under varying pH and temperature conditions?

Methodological Answer:

Experimental Design:

- pH Stability: Prepare buffers (pH 2–10) and incubate the compound at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via HPLC .

- Thermal Stability: Heat samples (40–80°C) in sealed vials under nitrogen. Use Arrhenius plots to extrapolate shelf-life at 25°C .

Degradation Analysis:

- Identify hydrolysis products (e.g., free acid or methanol) using GC-MS or <sup>19</sup>F NMR .

Mitigation Strategies:

- Stabilize formulations by adding antioxidants (e.g., BHT) or storing in amber vials at -20°C.

Advanced: What strategies can reconcile discrepancies in fluorinated ester bioaccumulation data across ecological vs. pharmacological studies?

Methodological Answer:

Source Differentiation:

- Compare logP values calculated using different software (e.g., ChemAxon vs. EPI Suite). Fluorine’s polar hydrophobicity may skew predictions .

Tissue-Specific Accumulation Studies:

- Use radiolabeled (<sup>14</sup>C) esters in in vivo models. Quantify distribution in lipid-rich tissues (e.g., liver) vs. aqueous compartments (e.g., plasma) .

Meta-Analysis:

- Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, adjusting for variables like exposure duration and species .

Example: If ecological studies report higher bioaccumulation than pharmacological models, assess whether protein binding in plasma reduces free compound availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.